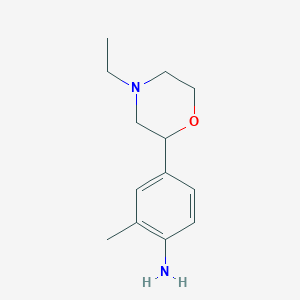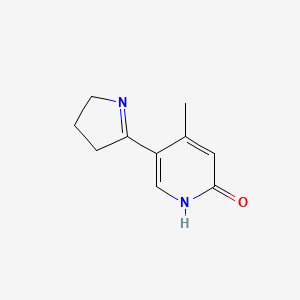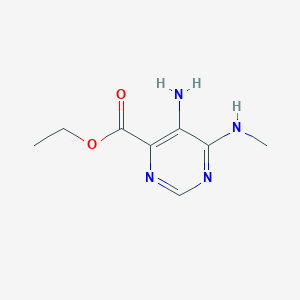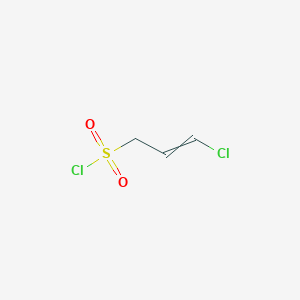
Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate is a synthetic organic compound with the molecular formula C14H17ClN2O4. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a benzyl group substituted with chlorine and nitro groups. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-chloro-3-nitrobenzyl chloride.
Reaction: The piperidine is reacted with 4-chloro-3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Esterification: The resulting product is then esterified with methyl chloroformate to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to mix and react the starting materials.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing methods like NMR, HPLC, and LC-MS.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The nitro and chloro groups on the benzyl ring can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Substitution: Formation of various substituted benzyl derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of piperidone derivatives.
Applications De Recherche Scientifique
Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-benzyl-4-oxopiperidine-3-carboxylate
- Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate
Uniqueness
Methyl 1-(4-chloro-3-nitrobenzyl)piperidine-4-carboxylate is unique due to the presence of both chloro and nitro groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other piperidine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H17ClN2O4 |
|---|---|
Poids moléculaire |
312.75 g/mol |
Nom IUPAC |
methyl 1-[(4-chloro-3-nitrophenyl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C14H17ClN2O4/c1-21-14(18)11-4-6-16(7-5-11)9-10-2-3-12(15)13(8-10)17(19)20/h2-3,8,11H,4-7,9H2,1H3 |
Clé InChI |
WAYUEEQAFAJUEL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B11818778.png)


![1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea](/img/structure/B11818809.png)




